(R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13820823
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H18N2O |
---|---|
Molecular Weight | 266.34 g/mol |
IUPAC Name | (4R)-4-phenyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3/t14-/m0/s1 |
Standard InChI Key | UJJLOBDTGLGTSM-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)C3=CC=CC=C3 |
SMILES | CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
The core structure of (R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole consists of a 4,5-dihydrooxazole (oxazoline) ring fused with a phenyl group and a pyridine-containing substituent. The oxazoline ring is partially saturated, with double-bond character between the nitrogen and the adjacent carbon. The stereochemistry at the 4-position is defined as R, which influences the compound’s three-dimensional conformation and interactions.
Molecular Formula and Weight
The molecular formula is C₁₇H₁₈N₂O, yielding a molecular weight of 266.33 g/mol . The SMILES notation, CC(C1=NC@HCO1)(C)C3=NC=CC=C3, explicitly denotes the R-configuration at the stereocenter .
Comparative Analysis with Related Oxazolines
Several structurally related compounds have been documented:
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2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine (CAS 153880-57-0): Shares the oxazoline core but lacks the propan-2-yl bridge, with a molecular formula of C₁₄H₁₂N₂O .
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(R)-iPr-PHOX (CAS 164858-78-0): Incorporates a diphenylphosphino group, enhancing its utility as a ligand in transition-metal catalysis .
Synthesis and Characterization
Analytical Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Likely soluble in organic solvents (e.g., DCM, THF) | |
Storage Conditions | Keep in dark, inert atmosphere, room temperature |
Physicochemical Properties
Stability and Reactivity
The compound is sensitive to light and oxygen, necessitating storage under inert conditions . The oxazoline ring’s partial saturation may render it susceptible to ring-opening reactions under strong acidic or basic conditions.
Spectroscopic Features
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